N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide
Description
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide is a sulfur-containing acetamide derivative characterized by a 4-chlorophenylsulfanyl ethyl group attached to the nitrogen atom of the acetamide backbone and a 4-methylphenyl substituent on the acetyl moiety.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-2-4-14(5-3-13)12-17(20)19-10-11-21-16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDFICGYUYVEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the sulfanyl intermediate: The reaction begins with the chlorination of a phenyl ring to form 4-chlorophenyl
Acetamide formation: The next step involves the reaction of the sulfanyl intermediate with 2-(4-methylphenyl)acetic acid to form the acetamide moiety. This is typically achieved through an amidation reaction using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include chlorinating agents, nucleophiles, and coupling reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the acetamide moiety.
Substitution: The chlorophenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogenating agents, nucleophiles, and bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or desulfurized products.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl and acetamide groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural similarities with several sulfanyl-acetamide derivatives, differing primarily in substituent groups and heterocyclic appendages. Key analogs include:
Key Observations :
- The C–S bond lengths in these compounds range from 1.75–1.82 Å, consistent with typical single-bond character.
- Electron-withdrawing groups (e.g., nitro, chlorophenyl) enhance planarity and intermolecular interactions (e.g., hydrogen bonding), as seen in .
- Heterocyclic appendages (pyrimidine, benzimidazole) improve π-stacking and binding affinity in biological systems .
Key Observations :
- Fluorine substitution at the para position (e.g., Compound 39) enhances antimicrobial potency due to increased electronegativity and membrane permeability .
- Diaminopyrimidine-containing analogs show strong antiproliferative effects, likely via enzyme inhibition (e.g., DHFR) .
Key Advantages and Limitations
- Advantages :
- Limitations: Solubility issues in nonpolar substituents (e.g., 4-methylphenyl) may limit bioavailability . Synthetic challenges in controlling regioselectivity for triazole-containing analogs .
Biological Activity
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a chlorophenyl group, a methylphenyl group, and a sulfanyl ethyl chain. Its molecular formula is , with a molecular weight of approximately 319.85 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing chloroacetamide structures. For example, research focusing on various N-substituted chloroacetamides indicates that their biological activity varies significantly based on the positioning of substituents on the phenyl ring. Compounds with halogenated substituents, such as N-(4-chlorophenyl), have demonstrated notable effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .
Anticancer Activity
In vitro studies have also investigated the anticancer properties of similar compounds. For instance, derivatives of N-substituted phenyl acetamides have shown promising results against various cancer cell lines, including HepG2 cells. The IC50 values for some derivatives were reported as low as 13 µg/mL, indicating significant antiproliferative effects . The structure-activity relationship (SAR) analyses suggest that the presence of electron-donating groups enhances anticancer activity, while electron-withdrawing groups tend to reduce it .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The chlorophenyl and methylphenyl groups may facilitate binding to active sites on these targets, leading to inhibition or activation of metabolic pathways. Additionally, the sulfanyl group could participate in redox reactions, further influencing cellular processes .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
A study conducted on various N-substituted phenyl acetamides evaluated their effects on HepG2 liver cancer cells. The results indicated that compounds with methyl substitutions showed enhanced cytotoxicity compared to those with halogen substitutions. The study utilized MTT assays to determine cell viability after exposure to different concentrations of the compounds over 48 hours. The most active compound demonstrated significant inhibition of cell proliferation at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
